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Compound of Interest

Compound Name: (Rac)-BAY-985

Cat. No.: B10819312

(Rac)-BAY-985 is a potent, selective, and ATP-competitive inhibitor of TANK-binding kinase 1
(TBK1) and its homolog I-kappa-B kinase epsilon (IKKg).[1][2][3] This technical guide provides
an in-depth overview of (Rac)-BAY-985 for researchers, scientists, and drug development
professionals, summarizing its mechanism of action, biochemical and cellular activities, and
providing detailed experimental protocols for its use in research.

Core Mechanism of Action

(Rac)-BAY-985 exerts its effects by directly binding to the ATP-binding pocket of TBK1 and
IKKe, thereby preventing the phosphorylation of their downstream substrates.[1][2] A primary
and well-characterized downstream effector of TBK1/IKKe is the interferon regulatory factor 3
(IRF3).[2][4][5] Inhibition of TBK1/IKKe by (Rac)-BAY-985 blocks the phosphorylation of IRF3,
preventing its dimerization and translocation to the nucleus, which in turn inhibits the
transcription of type | interferons and other inflammatory genes.[2][4][5]

Signaling Pathway

The signaling pathway involving TBK1/IKKe is central to the innate immune response. Upon
recognition of pathogen-associated molecular patterns (PAMPS) or damage-associated
molecular patterns (DAMPS) by pattern recognition receptors (PRRS), a signaling cascade is
initiated that leads to the activation of TBK1 and IKKe. These kinases then phosphorylate IRF3,
leading to the production of type | interferons. This pathway is a critical component of antiviral
defense and also plays a role in inflammation and oncology.
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TBK1/IKKe signaling pathway and the inhibitory action of (Rac)-BAY-985.
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Quantitative Data

(Rac)-BAY-985 has been characterized in a variety of biochemical and cellular assays. The

following tables summarize the key quantitative data.

Table 1: In Vitro Ki Inhibiti

Target IC50 (nM) Assay Conditions
TBK1 15-2 Low ATP concentration[1][2][3]
TBK1 30 High ATP concentration[3]
IKKe 2
FLT3 123 [6]
RSK4 276
DRAK1 311
ULK1 7930
Table 2: Cellular Activity
Assay Cell Line IC50 (nM)
IRF3 Phosphorylation MDA-MB-231 74[7]
Antiproliferative SK-MEL-2 (Melanoma) 900[7][8]
Antiproliferative ACHN (Renal) 7260[7]

Table 3: In Vivo Pharmacokinetics in Rats

Parameter Value

Clearance (CLb) 4.0 L/h/kg

Volume of Distribution (Vss) 2.9 L/kg

Terminal Half-life (t1/2) 0.79 h

Oral Bioavailability 11%
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Experimental Protocols

The following are detailed methodologies for key experiments involving (Rac)-BAY-985.

In Vitro Kinase Assay (TR-FRET)

This protocol is based on time-resolved fluorescence resonance energy transfer (TR-FRET) to
measure the inhibition of TBK1 and IKKE.

Materials:

Recombinant human TBK1 or IKKe enzyme
 Biotinylated peptide substrate

o ATP

« (Rac)-BAY-985

e TR-FRET detection reagents (e.g., europium-labeled anti-phospho-substrate antibody and
streptavidin-allophycocyanin)

o Assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

o 384-well plates

Procedure:

Prepare serial dilutions of (Rac)-BAY-985 in DMSO and then dilute in assay buffer.

In a 384-well plate, add the diluted (Rac)-BAY-985 or DMSO (vehicle control).

Add the kinase (TBK1 or IKKg) to each well.

Initiate the kinase reaction by adding a mixture of the biotinylated peptide substrate and ATP.
The final ATP concentration should be close to the Km for each kinase (low ATP) or at a
higher, saturating concentration (high ATP).
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 Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
» Stop the reaction by adding EDTA.

o Add the TR-FRET detection reagents and incubate for a further 60 minutes at room
temperature to allow for antibody binding.

o Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the
donor and acceptor wavelengths.

o Calculate the ratio of acceptor to donor fluorescence and determine the IC50 values by fitting
the data to a four-parameter logistic equation.

Cellular IRF3 Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of (Rac)-BAY-985 on the
phosphorylation of IRF3 in a cellular context.

Materials:

MDA-MB-231 cells (or other suitable cell line)

o Cell culture medium and supplements

» (Rac)-BAY-985

» Stimulating agent (e.g., poly(l:C), LPS)

e Lysis buffer

e Phospho-IRF3 (Ser396) and total IRF3 antibodies

e Secondary antibodies

e Western blotting or ELISA reagents

o 96-well plates

Procedure:
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o Seed MDA-MB-231 cells in 96-well plates and allow them to adhere overnight.
o Pre-treat the cells with various concentrations of (Rac)-BAY-985 for 1-2 hours.

o Stimulate the cells with a suitable agonist (e.g., 10 ug/mL LPS) for a defined period (e.g., 6
hours) to induce IRF3 phosphorylation.[1]

e Wash the cells with PBS and lyse them.

o Determine the levels of phosphorylated IRF3 and total IRF3 in the cell lysates using an
appropriate method such as Western blotting or a specific phospho-IRF3 ELISA kit.

o Normalize the phosphorylated IRF3 signal to the total IRF3 signal.

» Calculate the IC50 value for the inhibition of IRF3 phosphorylation.

Antiproliferative Assay

This protocol outlines a method to determine the effect of (Rac)-BAY-985 on the proliferation of
cancer cell lines.

Materials:

SK-MEL-2 or ACHN cells

Cell culture medium and supplements

(Rac)-BAY-985

Cell viability reagent (e.g., CellTiter-Glo®)

384-well white microtiter plates[8]

Luminometer

Procedure:

e Seed SK-MEL-2 (800 cells/well) or ACHN (300 cells/well) in a 384-well white plate in 50 pL of
medium.[8]
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» Allow the cells to attach for 24 hours.

e Add serial dilutions of (Rac)-BAY-985 to the wells.

e Incubate the plate for 96 hours at 37°C in a humidified incubator.[8]

o Add a cell viability reagent according to the manufacturer's instructions.
e Measure the luminescence using a plate reader.

e Calculate the IC50 values from the dose-response curves.
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Experimental workflow for the characterization of (Rac)-BAY-985.

In Vivo Xenograft Study

This protocol provides a general framework for evaluating the antitumor efficacy of (Rac)-BAY-
985 in a human melanoma xenograft model.

Materials:
e Female NMRI nude mice[1]
e SK-MEL-2 human melanoma cells[7]

e Matrigel
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» (Rac)-BAY-985

¢ Vehicle for oral administration

» Calipers for tumor measurement

Procedure:

Harvest SK-MEL-2 cells and resuspend them in a mixture of sterile PBS and Matrigel.
e Subcutaneously inject approximately 1 million cells into the flank of each mouse.[9]

» Allow the tumors to grow to a palpable size (e.g., 100-200 mm3).

e Randomize the mice into treatment and vehicle control groups.

o Administer (Rac)-BAY-985 orally at a dose of 200 mg/kg, twice daily.[7]

o Administer the vehicle to the control group following the same schedule.

o Measure tumor volume with calipers at regular intervals.

o Monitor the body weight of the mice as an indicator of toxicity.

e At the end of the study (e.g., after a predefined number of days or when tumors reach a
maximum allowed size), euthanize the mice and excise the tumors for further analysis (e.g.,
weight, histology, biomarker analysis).

o Calculate the tumor growth inhibition (TGI) or T/C (treatment/control) ratio to assess efficacy.
A T/C ratio of 0.6 was reported for (Rac)-BAY-985 in this model.[7]

Research Applications

Beyond its initial characterization in oncology, the high selectivity of (Rac)-BAY-985 for
TBK1/IKKe makes it a valuable tool for dissecting the roles of these kinases in various
biological processes.
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 Inflammation and Immunology: Given the central role of TBK1/IKKe in innate immunity,
(Rac)-BAY-985 can be used to investigate their involvement in inflammatory diseases. For
example, it has been used to study the role of IKKe in osteoarthritis, where it was shown to
suppress cartilage degeneration in a mouse model.[1]

e Neuroinflammation: TBK1 has been implicated in neuroinflammatory conditions. (Rac)-BAY-
985 can be utilized to explore the therapeutic potential of inhibiting TBK1/IKKe in models of
neurological diseases.

o Autophagy: TBK1 is known to phosphorylate several key autophagy proteins. Researchers
can use (Rac)-BAY-985 to elucidate the specific roles of TBK1/IKKe in the regulation of
autophagy in different cellular contexts.[1]

In summary, (Rac)-BAY-985 is a well-characterized and highly selective inhibitor of TBK1 and
IKKe. Its utility as a research tool extends from basic studies of innate immune signaling to
preclinical evaluation in models of cancer and inflammatory diseases. The data and protocols
provided in this guide are intended to facilitate its effective use in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 9. SK-MEL-2 Xenograft Model - Altogen Labs [altogenlabs.com]

¢ To cite this document: BenchChem. [(Rac)-BAY-985: A Technical Guide for Researchers].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10819312#what-is-rac-bay-985-used-for-in-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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